molecular formula C22H17BrN4O B5785136 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

Cat. No. B5785136
M. Wt: 433.3 g/mol
InChI Key: MFJJEXWKZKLWQO-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a hydrazone derivative of 2-methoxybenzaldehyde and 4-quinazolinyl, and it has shown promising results in various studies as a potential therapeutic agent.

Scientific Research Applications

2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, this compound has been studied as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied as a potential enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. In biotechnology, this compound has been studied as a potential fluorescent probe. It has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and detection.

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed that this compound exerts its effects by binding to certain proteins or enzymes in the body. For example, in cancer cells, this compound has been shown to inhibit the activity of certain proteins, such as Akt and ERK, which are involved in cell proliferation and survival. In enzyme inhibition, this compound binds to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. In enzyme inhibition, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. In biotechnology, this compound has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments is its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and biotechnology. This compound has shown promising results in various studies as a potential therapeutic agent, enzyme inhibitor, and fluorescent probe. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One potential direction is to further study its potential applications as an anticancer agent. This compound has shown promising results in various studies as a potential therapeutic agent, and further research could help to better understand its mechanism of action and potential clinical applications. Another potential direction is to study its potential applications as an enzyme inhibitor. This compound has been shown to inhibit the activity of certain enzymes, and further research could help to identify new targets for enzyme inhibition. Finally, another potential direction is to study its potential applications as a fluorescent probe. This compound has been shown to exhibit strong fluorescence properties, and further research could help to develop new imaging and detection tools.

Synthesis Methods

The synthesis of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 2-methoxybenzaldehyde and 4-quinazolinyl hydrazine with 4-bromobenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%, and the purity is verified using NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-28-20-9-5-2-6-16(20)14-24-27-22-18-7-3-4-8-19(18)25-21(26-22)15-10-12-17(23)13-11-15/h2-14H,1H3,(H,25,26,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJEXWKZKLWQO-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine

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